Vibrational Spectroscopy: Distinct Raman and Infrared Signatures for Unambiguous Identification
Acetylene-d2 exhibits a significant red shift in key vibrational modes compared to acetylene (C₂H₂), providing a unique spectroscopic fingerprint. Specifically, the C≡C stretching frequency decreases from 1974 cm⁻¹ in C₂H₂ to 1762 cm⁻¹ in C₂D₂, while the C-D stretching frequency is observed at 2701 cm⁻¹, far removed from the C-H stretch of C₂H₂ at 3374 cm⁻¹ [1]. These shifts allow for unambiguous identification and quantitation, as demonstrated in nitrogenase activity assays where the acetylene-d2 band at 2439 cm⁻¹ and its product, cis-dideuterated ethylene, at 843 cm⁻¹, are completely resolved from their undeuterated counterparts [2].
| Evidence Dimension | Vibrational Frequency (cm⁻¹) |
|---|---|
| Target Compound Data | C-D stretch: 2701 cm⁻¹, C≡C stretch: 1762 cm⁻¹ |
| Comparator Or Baseline | C-H stretch: 3374 cm⁻¹, C≡C stretch: 1974 cm⁻¹ (Acetylene, C₂H₂) |
| Quantified Difference | Δ = -673 cm⁻¹ (C-H/C-D stretch), Δ = -212 cm⁻¹ (C≡C stretch) |
| Conditions | Gas-phase infrared and Raman spectroscopy |
Why This Matters
This provides a clear, quantifiable spectral separation, essential for tracking deuterated compounds in complex reaction mixtures without interference from the more abundant non-deuterated species.
- [1] Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies Consolidated Volume I. National Bureau of Standards, NSRDS-NBS 39. Data retrieved from NIST Chemistry WebBook, SRD 69. View Source
- [2] Lin-Vien, D., Fateley, W. G., & Davis, L. C. (1989). Estimation of nitrogenase activity in the presence of ethylene biosynthesis by use of deuterated acetylene as a substrate. Applied and Environmental Microbiology, 55(2), 354–359. View Source
